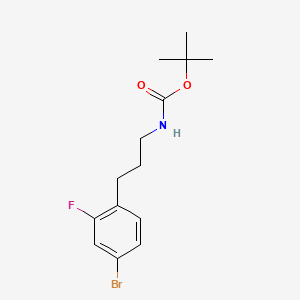

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

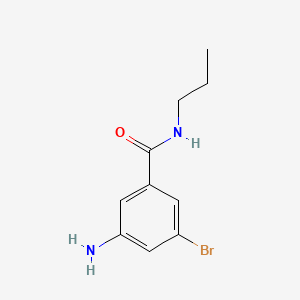

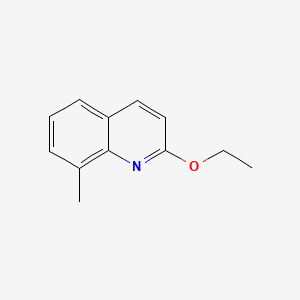

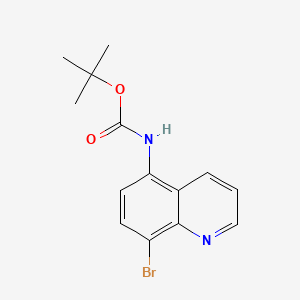

“N-Boc-3-(4-bromo-2-fluorophenyl)propylamine” is a chemical compound with the CAS Number: 1393442-41-5 . Its IUPAC name is tert-butyl 3- (4-bromo-2-fluorophenyl)propylcarbamate . The compound has a molecular weight of 332.21 .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H19BrFNO2 . The InChI code is 1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.21 . It has a complexity of 294 and a topological polar surface area of 38.3Ų . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Synthesis of Fluorinated Heterocyclic Amino Acids : N-Boc-3-(4-bromo-2-fluorophenyl)propylamine is used in the synthesis of new cyclic fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, which hold potential as building blocks in medicinal chemistry (Van Hende et al., 2009).

Radioligand Synthesis for PET Imaging : It has been utilized in the synthesis of epibatidine-based radioligands for positron emission tomography (PET) imaging, specifically in the synthesis of α4β2-selective nicotinic acetylcholine receptor antagonists (Roger et al., 2006).

Synthesis of N-Boc-α-amino acids with Nucleobase Residues : It serves as a building block for the preparation of chiral PNA (peptidic nucleic acids), with applications in the synthesis of optically active N-Boc-4-adeninbutyrine and other derivatives (Lenzi et al., 1995).

Pharmaceutical Applications

- Precursor for HIV Protease Inhibitors : This compound is a precursor for pharmaceutically active compounds, such as (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, used in HIV protease inhibitors (Pollet et al., 2009).

Other Research Applications

Stable Isotope Analysis : Its derivatives have been used in the study of bromine isotope ratios, providing insights into the transformations of brominated organic compounds in the environment (Zakon et al., 2016).

Structure-Activity Relationships : It has been involved in the synthesis and testing of benzylamine derivatives for displacing activity in brain membranes, contributing to the understanding of structure-activity relationships in medicinal chemistry (Da Settimo et al., 1996).

Propriétés

IUPAC Name |

tert-butyl N-[3-(4-bromo-2-fluorophenyl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSXRHBKODKNQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=C(C=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401140219 |

Source

|

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393442-41-5 |

Source

|

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)